

Assessing the Off-Target Effects of 1-Benzylpiperazine: A Comparative Guide

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Compound of Interest

Compound Name: **1-Benzyl-4-phenylpiperazine**

Cat. No.: **B182925**

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A Note on the Target Compound: The initial request specified an assessment of **1-Benzyl-4-phenylpiperazine**. However, a comprehensive search of available scientific literature revealed a significant lack of specific pharmacological data for this compound. In contrast, a wealth of information is available for the closely related and more widely studied compound, 1-Benzylpiperazine (BZP). Therefore, this guide will focus on the off-target effects of BZP, a prominent member of the piperazine class of compounds. This analysis will provide valuable insights for researchers, scientists, and drug development professionals working with related chemical scaffolds.

Introduction

1-Benzylpiperazine (BZP) is a synthetic compound that acts as a central nervous system stimulant, primarily by modulating the activity of monoamine neurotransmitters.^{[1][2]} While its primary targets are the dopamine, norepinephrine, and serotonin transporters, a comprehensive understanding of its off-target interactions is crucial for evaluating its therapeutic potential and predicting potential adverse effects. This guide provides a comparative assessment of the off-target effects of BZP, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Comparative Quantitative Data

The following tables summarize the binding affinities and functional potencies of 1-Benzylpiperazine (BZP) and selected comparator piperazine derivatives at their primary and

key off-target sites. Data has been compiled from various sources and should be interpreted with consideration for potential inter-laboratory variability.

Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine (BZP)

Compound	Dopamine Transporter (DAT) EC ₅₀ (nM)	Norepinephrine Transporter (NET) EC ₅₀ (nM)	Serotonin Transporter (SERT) EC ₅₀ (nM)
1-Benzylpiperazine (BZP)	175[3]	62[3]	6050[3]

Table 2: Off-Target Receptor Binding Affinities (Ki in nM) of Piperazine Derivatives

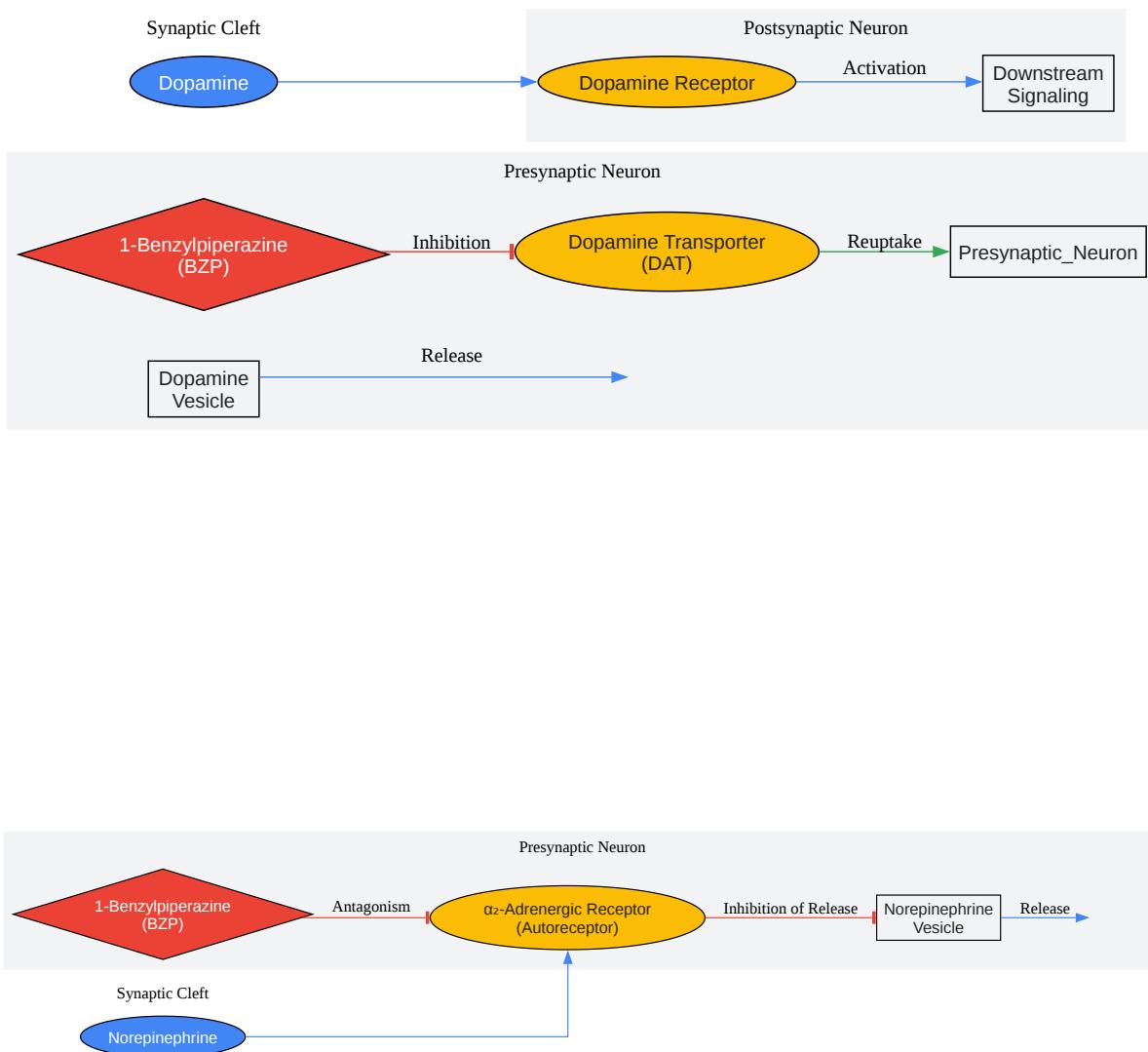
Receptor	1-Benzylpiperazine (BZP)	Trifluoromethylphenylpiperazine (TFMPP)	meta-Chlorophenylpiperazine (mCPP)
α ₂ -Adrenergic	Antagonist (Ki not specified)[3]	Data not available	Data not available
5-HT _{1a}	Data not available	Data not available	Data not available
5-HT _{1e}	Data not available	Data not available	Data not available
5-HT _{2a}	Non-selective agonist (Ki not specified)[3]	High Affinity[4]	High Affinity[4]
5-HT _{2e}	Non-selective agonist (Ki not specified)[3]	High Affinity[4]	High Affinity[4]
5-HT _{2C}	Non-selective agonist (Ki not specified)[3]	High Affinity[4]	Agonist[5]

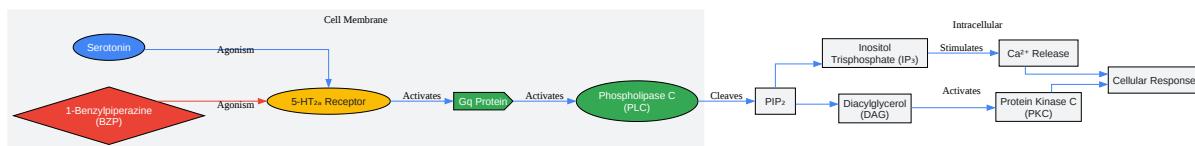
Note: Comprehensive, directly comparable off-target binding data for BZP is limited in the public domain. The information presented reflects the current available literature.

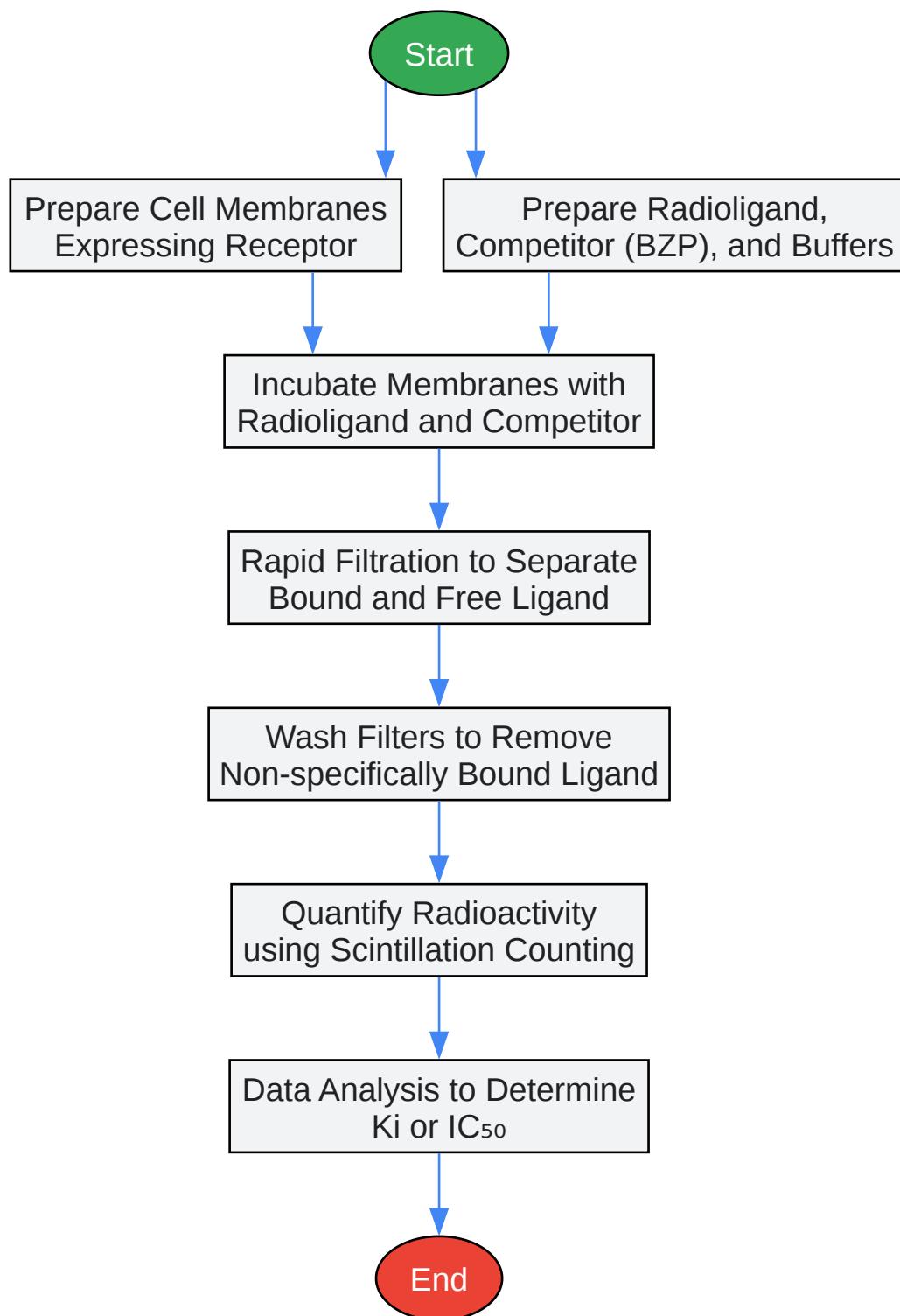
Key Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways







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